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molecular formula C9H8FNO4 B1424200 Methyl 5-fluoro-3-methyl-2-nitrobenzoate CAS No. 952479-97-9

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Cat. No. B1424200
M. Wt: 213.16 g/mol
InChI Key: VFTXULHKYAMECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071623B2

Procedure details

A mixture of (E2) (1.0 eq.) and Pd/C (10% w/w) in MeOH (0.25 M) was stirred for 3 d at RT under H2 atmosphere (1 atm). The mixture was filtered through Celite® and then the solvent was evaporated under reduced pressure. The white solid was used without further purification in the subsequent step. 1H NMR (400 MHz, DMSO, 300K) δ 7.29 (1H, dd, J=9.5 Hz, J=3.0 Hz), 7.12 (1H, dd, J=9.5 Hz, J=3.0 Hz), 6.36 (2H, br. s), 3.78 (3H, s), 2.11 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([N+:12]([O-])=O)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>CO.[Pd]>[NH2:12][C:5]1[C:4]([CH3:15])=[CH:3][C:2]([F:1])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=C(C(=O)OC)C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 d at RT under H2 atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid was used without further purification in the subsequent step

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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